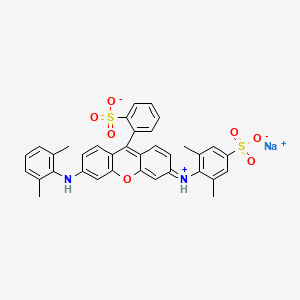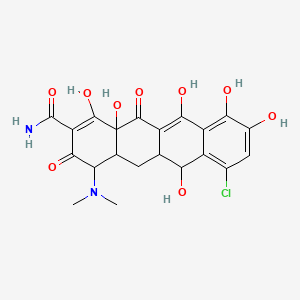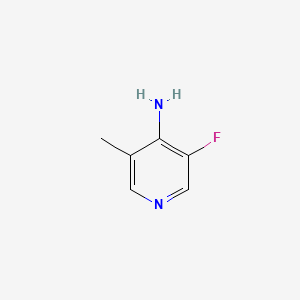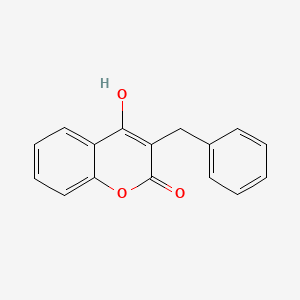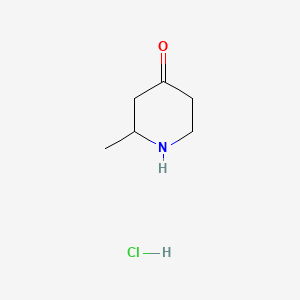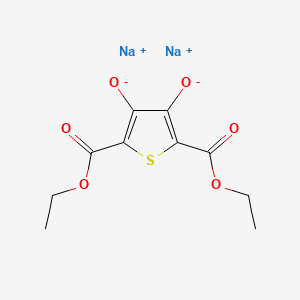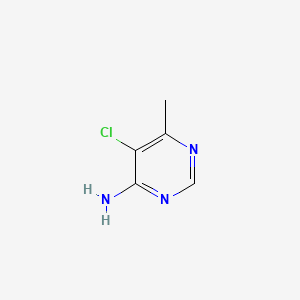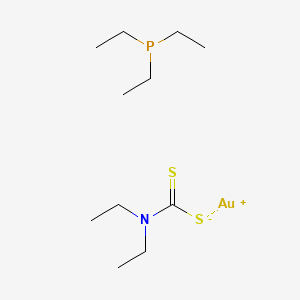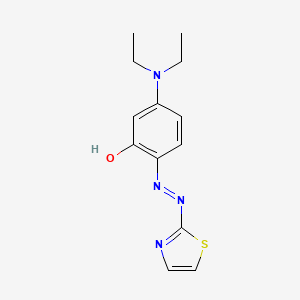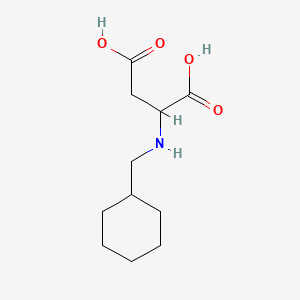
溴化铽
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terbium bromide, also known as terbium(III) bromide, is a crystalline chemical compound with the formula TbBr₃. It is a white powder that is soluble in water and has a molar mass of 398.637 g/mol. Terbium bromide is part of the lanthanide series and is used in various scientific and industrial applications due to its unique properties .
科学研究应用
Terbium bromide has several applications in scientific research:
作用机制
- The compound’s primary targets are related to MSC differentiation, specifically osteogenic (bone-forming) and adipogenic (fat-forming) pathways .
- Inhibition of adipogenic differentiation occurs concurrently, leading to a balance favoring bone formation .
- The M3 receptor in the smooth muscle of the lungs is inhibited by terbium, resulting in bronchodilation .
- Its absorption, distribution, metabolism, and excretion (ADME) properties impact its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
It has been found that Terbium promotes adhesion and osteogenic differentiation of mesenchymal stem cells via activation of the Smad-dependent TGF-β/BMP signaling pathway .
Cellular Effects
Terbium Bromide can suppress bacterial growth while enhancing spore tolerance to wet heat . It also promotes the osteogenic differentiation of mesenchymal stem cells in a time-dependent manner and conversely inhibits the adipogenic differentiation of these cells .
Molecular Mechanism
The molecular mechanism of Terbium Bromide involves the interaction between the transforming growth factor β/bone morphogenetic protein and peroxisome-proliferator-activated receptor γ (PPARγ) signaling pathways . This results in upregulation of the osteogenic master transcription factors and downregulation of the adipogenic master transcription factors .
Temporal Effects in Laboratory Settings
It has been suggested that Terbium Bromide may have long-term effects on cellular function .
Dosage Effects in Animal Models
Therapy experiments with Terbium Bromide in tumor-bearing nude mice have shown marked delay in tumor growth or even complete remission .
Metabolic Pathways
It has been suggested that Terbium Bromide may interact with the transforming growth factor β/bone morphogenetic protein signaling pathway .
Subcellular Localization
Terbium Bromide has been applied with somatostatin receptor (SSTR) agonists that localize in the cytoplasm and cellular nucleus, or with a SSTR antagonist that localizes at the cell membrane .
准备方法
Synthetic Routes and Reaction Conditions: Terbium bromide can be synthesized by heating terbium metal or terbium(III) oxide with ammonium bromide. The reaction is as follows:
Tb2O3+6NH4Br→2TbBr3+6NH3+3H2O
A solution of terbium(III) bromide can crystallize as a hexahydrate. When heating the hexahydrate, it will dehydrate and produce some terbium oxybromide (TbOBr) .
Industrial Production Methods: In industrial settings, terbium bromide is often produced by reacting terbium metal with bromine gas. The reaction is carried out in a controlled environment to ensure the purity of the product .
Types of Reactions:
Oxidation: Terbium bromide can undergo oxidation reactions, forming terbium oxide (Tb₄O₇) when exposed to air.
Reduction: It can be reduced back to terbium metal under specific conditions.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen.
Reduction: High-temperature reduction using hydrogen gas.
Substitution: Reaction with halogen gases like chlorine or iodine.
Major Products Formed:
Oxidation: Terbium oxide (Tb₄O₇)
Reduction: Terbium metal (Tb)
Substitution: Terbium chloride (TbCl₃), Terbium iodide (TbI₃).
相似化合物的比较
- Terbium Chloride (TbCl₃)
- Terbium Iodide (TbI₃)
- Terbium Fluoride (TbF₃)
Comparison:
- Solubility: Terbium bromide is more soluble in water compared to terbium fluoride.
- Reactivity: Terbium bromide reacts similarly to terbium chloride and terbium iodide with halogens to form corresponding terbium halides .
- Applications: While terbium chloride and terbium iodide are also used in doping studies and fluorescence analysis, terbium bromide is preferred for its higher solubility and ease of handling .
Terbium bromide stands out due to its unique combination of solubility, reactivity, and application potential, making it a valuable compound in various scientific and industrial fields.
属性
CAS 编号 |
15162-98-8 |
|---|---|
分子式 |
Br3H2OTb |
分子量 |
416.652 |
IUPAC 名称 |
terbium(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3 |
InChI 键 |
WQJPEPDSFBGXRP-UHFFFAOYSA-K |
SMILES |
O.[Br-].[Br-].[Br-].[Tb+3] |
产品来源 |
United States |
Q1: What happens when terbium bromide is encapsulated within single-walled carbon nanotubes (SWCNTs)?
A1: Encapsulating terbium bromide within SWCNTs leads to fascinating structural changes and electronic interactions. Research using high-resolution transmission electron microscopy (HRTEM) and high-angle annular dark-field scanning transmission electron microscopy (HAADF STEM) has revealed that the stoichiometry of terbium bromide (TbBrx) changes depending on the diameter of the SWCNT. []
Q2: What analytical techniques are used to study the properties of terbium bromide inside SWCNTs?
A2: Researchers utilize a combination of advanced techniques to characterize the structural and electronic properties of terbium bromide encapsulated in SWCNTs. These include:
- Microscopy: HRTEM and HAADF STEM provide high-resolution imaging to reveal the crystal structure and morphology of terbium bromide within the SWCNTs. []
- Spectroscopy: Raman spectroscopy and optical absorption spectroscopy are employed to investigate the electronic properties of the hybrid material, revealing the doping effect of terbium bromide on the SWCNTs. [, ]
- Elemental Analysis: Local energy-dispersive X-ray spectroscopy (EDX) and elemental mapping provide insights into the elemental composition and stoichiometry of the encapsulated terbium bromide, confirming the loss of bromine atoms. []
Q3: Besides encapsulation in SWCNTs, are there other interesting structural aspects of terbium bromide?
A3: Yes, studies on lanthanoid bromide compounds have revealed the existence of metal-rich structures. One example is terbium bromide (Tb5Br8), showcasing a distinct stoichiometry with a higher metal-to-halogen ratio compared to the more common TbBr3. [] This highlights the diverse structural chemistry of terbium bromide and its potential for forming unique compounds.
Q4: Beyond its interactions with carbon nanotubes, are there other areas of research involving terbium bromide?
A4: While research on terbium bromide encapsulated in SWCNTs provides valuable insights into its structural and electronic properties, other studies explore different aspects:
- Ion Migration: Research on countercurrent electrolytic separation investigated the ion migration behavior of terbium bromide in solution. Interestingly, this study showed that despite its higher atomic weight, dysprosium (Dy) migrated faster than terbium (Tb), a phenomenon attributed to a combination of size and mass effects. [] This finding highlights the complex factors influencing ion mobility in solution.
- Magnetic Ordering: Investigations into the electrical resistivity and magnetic ordering of gadolinium and terbium bromide deuterides (LnBrDx) provide insights into the magnetic properties of these compounds. [, , ] These studies explore how variations in deuterium content (x) influence the magnetic behavior of the materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


